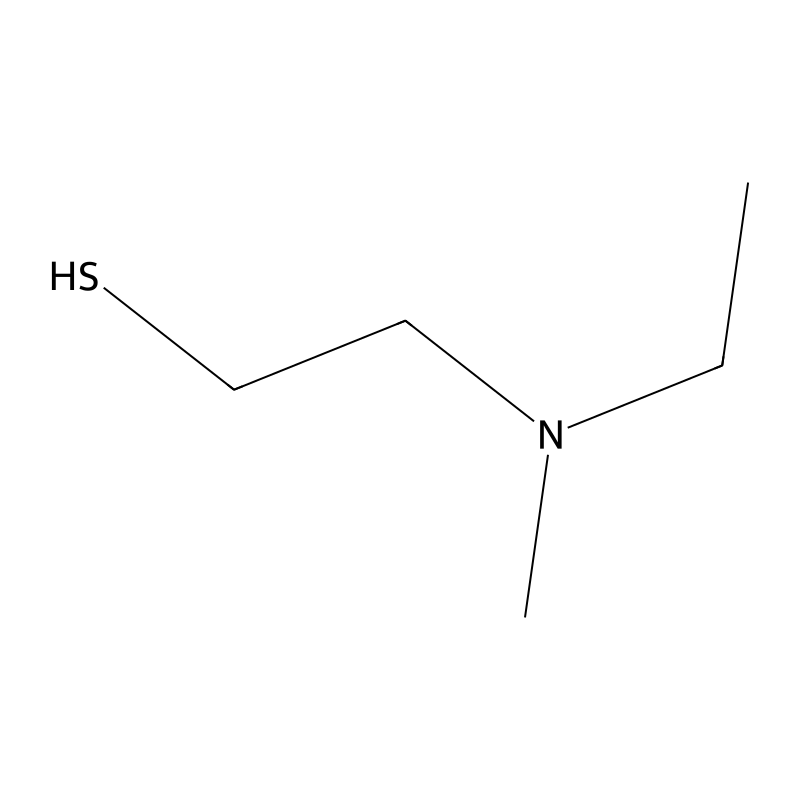2-(Methylethylamino)ethanethiol
Catalog No.
S3291467
CAS No.
63210-55-9
M.F
C5H13NS
M. Wt
119.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
63210-55-9
Product Name
2-(Methylethylamino)ethanethiol
IUPAC Name
2-[ethyl(methyl)amino]ethanethiol
Molecular Formula
C5H13NS
Molecular Weight
119.23
InChI
InChI=1S/C5H13NS/c1-3-6(2)4-5-7/h7H,3-5H2,1-2H3
InChI Key
SCHGEURGNDMPPN-UHFFFAOYSA-N
SMILES
CCN(C)CCS
Solubility
not available
2-(Methylethylamino)ethanethiol, also known as AET or N-Acetylcysteinyl Ethyl Ester, is a chemical compound used in various scientific experiments and studies. It is a thiol compound with a molecular formula of C6H15NO2S and a molar mass of 161.26 g/mol. AET is widely used as a precursor to synthesize drugs and as a reagent in various biochemical reactions.
AET is a colorless liquid with a pungent odor. It is soluble in water and ethanol but insoluble in ether and chloroform. AET has a boiling point of 188 °C and a melting point of -6.4 °C. It is a highly reactive compound due to the presence of a nucleophilic group (sulfur) and a proton donor group (amine).
AET can be synthesized through the reaction of L-cysteine with ethyl chloroacetate. The resulting intermediate is then treated with diethylamine to obtain AET. The characterization of AET is done by various spectroscopic techniques like Infrared Spectroscopy (IR), NMR Spectroscopy, and Mass Spectrometry (MS).
There are various analytical methods used to detect AET in biological samples, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). These methods require prior extraction of the compound from the matrix followed by separation and detection.
AET exhibits antioxidant properties and is widely used as a precursor to synthesize drugs like N-acetylcysteine (NAC) and Carbocysteine. It also has therapeutic applications in the treatment of various neurological disorders and respiratory diseases. AET has also been reported to have anti-inflammatory and analgesic properties.
AET is reported to have low toxicity, and no adverse effects have been observed in the studies so far. It has a good safety profile, and the exposure limit is high. However, it should still be used with caution as it is a reactive compound and can cause irritation to the skin and eyes.
AET finds varied applications in scientific experiments, such as in the synthesis of drugs and as a reagent in biochemical reactions. It is used as a precursor to synthesize N-acetylcysteine (NAC), a drug used to treat respiratory disorders like chronic obstructive pulmonary disease (COPD) and bronchitis. AET has also been used as a reagent in the synthesis of various heterocyclic compounds.
AET is currently being extensively researched for its potential therapeutic applications in various neurological disorders like Alzheimer's disease and Parkinson's disease. It is also being studied for its use in the treatment of liver diseases and cancer. Moreover, there is significant research focused on the synthesis of various derivatives of AET, which can be used for their therapeutic potential.
AET has potential implications in various fields of research and industry. It has therapeutic implications in the medical field, as it can be used to treat respiratory disorders and neurological disorders. AET can also have applications in drug synthesis, and its derivatives can be used in the pharmaceutical industry. Moreover, AET's antioxidant and anti-inflammatory properties make it a viable candidate for use in cosmetics and personal care products.
Limitations of AET primarily stem from its reactivity, and it requires careful handling. In the future, research can be focused on developing a safer and more reactive derivative of AET. Further characterization using nuclear magnetic resonance (NMR) techniques can be conducted to better understand the reaction mechanism of AET synthesis. Additionally, research on the application of AET and its derivatives in various industries like cosmetics, agriculture, and textiles can be pursued.
The potential future directions for AET include the development of more effective drugs for the treatment of various neurological disorders and cancer. Derivatives of AET can further be synthesized and tested for their antioxidant and anti-inflammatory properties. The use of AET in various industries like agriculture, textiles, and cosmetics can be explored further. The production of AET can also be optimized to make it more cost-effective and environmentally sustainable.
XLogP3
0.9
Dates
Last modified: 04-15-2024
Explore Compound Types
Get ideal chemicals from 750K+ compounds








